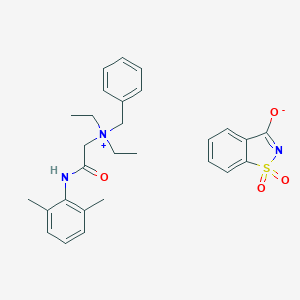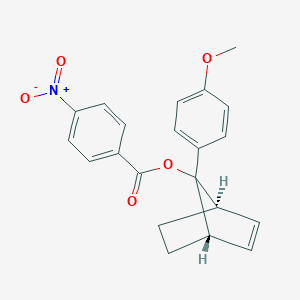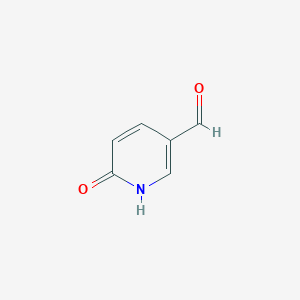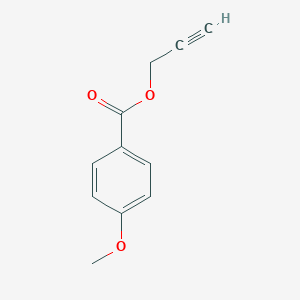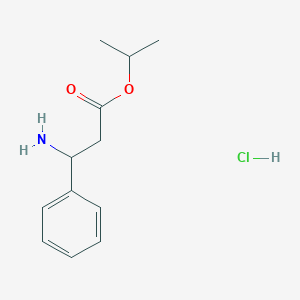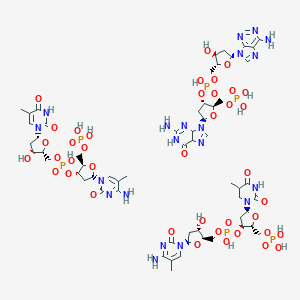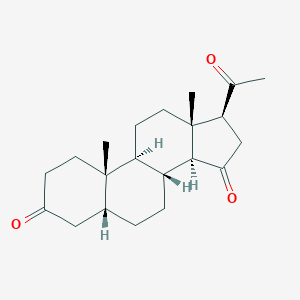
5beta-Pregnane-3,15,20-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Pregnane-3,15,20-trione, also known as pregnenolone-3,15,20-trione or PCT, is a naturally occurring steroid hormone that is produced in the adrenal gland. PCT is a derivative of pregnenolone, which is a precursor to several other steroid hormones. PCT has been the subject of scientific research due to its potential applications in medicine and its effects on the body.
Wirkmechanismus
PCT works by inhibiting the activity of certain enzymes in the body, including 17β-hydroxysteroid dehydrogenase and aromatase. These enzymes are involved in the production of estrogen, which is a hormone that plays a role in the growth and development of certain types of cancer. By inhibiting the activity of these enzymes, PCT can reduce the production of estrogen and slow the growth of cancer cells.
Biochemische Und Physiologische Effekte
PCT has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain hormones, including testosterone and progesterone. PCT has also been shown to have anti-inflammatory and immunomodulatory effects, which can help to reduce inflammation and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
PCT has a number of advantages and limitations for lab experiments. One advantage is that it is a naturally occurring hormone, which makes it easier to study in vivo. However, PCT is also a complex molecule that requires specialized equipment and expertise to synthesize and study. Additionally, PCT has a short half-life in the body, which can make it difficult to study over longer periods of time.
Zukünftige Richtungen
There are a number of future directions for research on PCT. One area of interest is the potential use of PCT in the treatment of autoimmune diseases. Research has shown that PCT has anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the potential use of PCT in the treatment of breast cancer. Research has shown that PCT has anti-cancer properties, which make it a potential candidate for the treatment of breast cancer.
Synthesemethoden
PCT can be synthesized from 5beta-Pregnane-3,15,20-trione through a series of chemical reactions. The synthesis process involves the oxidation of 5beta-Pregnane-3,15,20-trione at the 3, 15, and 20 positions, resulting in the formation of PCT. The synthesis of PCT is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
PCT has been the subject of scientific research due to its potential applications in medicine. Research has shown that PCT has anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. PCT has also been studied for its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
19953-81-2 |
|---|---|
Produktname |
5beta-Pregnane-3,15,20-trione |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13R,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19-,20+,21-/m1/s1 |
InChI-Schlüssel |
FGWOUKLMGAXGBJ-CDDZKVASSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



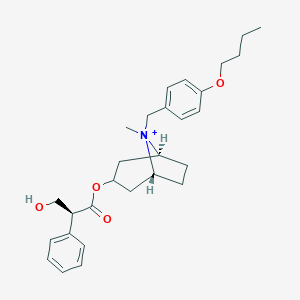
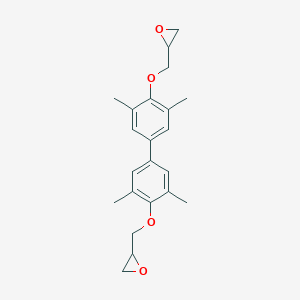
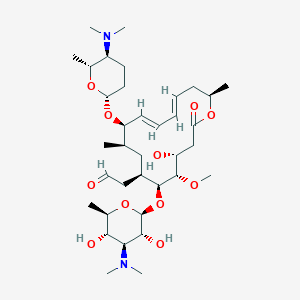
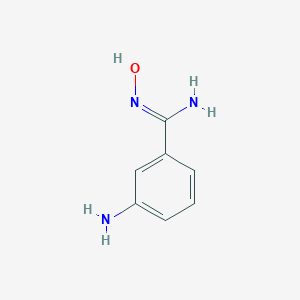
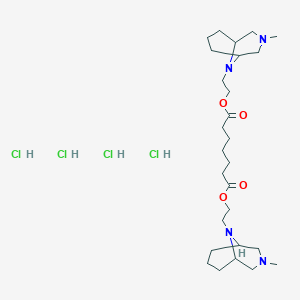
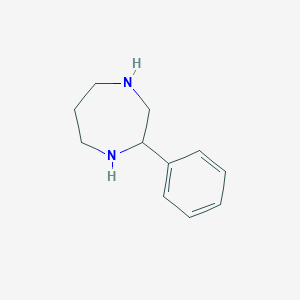
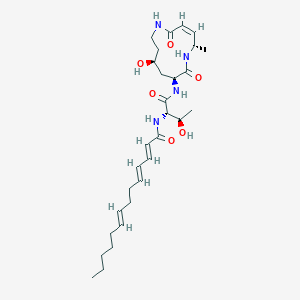
![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
